

Comparative Guide: MS/MS Structural Elucidation of 5-(2,6-dimethylphenyl)-1H-imidazole

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Compound of Interest

Compound Name:	5-(2,6-dimethylphenyl)-1H-imidazole
CAS No.:	113504-86-2
Cat. No.:	B12929318

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Executive Summary

- The Product: **5-(2,6-dimethylphenyl)-1H-imidazole** (Cngcontent-ng-c1131663873="" _ngghost-ng-c2519336191="" class="inline ng-star-inserted">
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- Primary Application: Pharmacophore identification in drug discovery (metabolite ID, impurity profiling).[1]
- Key Differentiator: Unlike its ethyl-bridged analogs (e.g., Medetomidine) which favor benzylic cleavage, this molecule exhibits a distinct Retro-Diels-Alder (RDA) fragmentation pathway driven by the direct aryl-imidazole bond.[1]

- Diagnostic Value: The unique steric hindrance of the 2,6-dimethyl substitution pattern suppresses coplanarity, resulting in a specific intensity ratio of the nitrile fragment (m/z 131) compared to the 2,3-isomer.[1]

Part 1: The Technical Core (Fragmentation Mechanism)

Experimental Configuration

To replicate the fragmentation patterns described below, the following LC-MS/MS conditions are recommended. These parameters ensure the generation of diagnostic ions required for isomeric differentiation.

Parameter	Recommended Setting	Rationale
Ionization Source	ESI (Positive Mode)	Imidazole nitrogen (pKa ~7. [1]) protonates readily, yielding intense [M+H] ⁺ precursors.
Collision Energy (CE)	Stepped (20, 35, 50 eV)	Low CE preserves the molecular ion; High CE drives the diagnostic ring-opening.[1]
Column Chemistry	C18 or Phenyl-Hexyl	Phenyl-Hexyl columns provide superior separation of regioisomers (2,6- vs 2,3-dimethyl).[1]
Mobile Phase	0.1% Formic Acid / ACN	Acidic pH maintains the protonated state for optimal sensitivity.

The Fragmentation Pathway

The fragmentation of **5-(2,6-dimethylphenyl)-1H-imidazole** is governed by the stability of the imidazole ring and the steric bulk of the phenyl substituents.^[1]

Primary Pathway: Imidazole Ring Cleavage (RDA)

Unlike alkyl-substituted imidazoles that lose alkyl chains, the direct aryl-imidazole bond is robust.^[1] The dominant pathway involves the disintegration of the heteroaromatic ring.^[1]

- Precursor Ion ($[M+H]^+$)

m/z 173): The protonated molecule is highly stable due to resonance stabilization between the imidazole and the phenyl ring, although steric hindrance from the 2,6-methyls limits full coplanarity.

- Loss of HCN (m/z 146): A characteristic neutral loss for imidazoles.^[1] The ring opens and expels hydrogen cyanide (27 Da).^[1]
- Diagnostic Formation of 2,6-Dimethylbenzotrile (m/z 132/131):
 - Mechanism: A Retro-Diels-Alder (RDA) type cleavage occurs.^[1]
 - Observation: The imidazole ring splits, ejecting a hydrogen atom and leaving the 2,6-dimethylbenzotrile cation.
 - Significance: This is the fingerprint ion.^[1] The stability of the resulting nitrile ion is modulated by the methyl positions.

Secondary Pathway: Methyl Radical Loss (EI Mode / High Energy CID)^[1]

- m/z 158 ($[M+H]^+ - CH_3$)

): Observed at high collision energies. The loss of a methyl group is sterically driven to relieve strain on the imidazole ring protons.

Part 2: Comparative Performance Analysis

This section evaluates how the fragmentation pattern of the 2,6-isomer compares to its critical alternatives: the 2,3-isomer (found in Medetomidine metabolites) and the Ethyl-bridged analog (Medetomidine itself).[1]

Comparison Table: Diagnostic Ion Ratios

Feature	5-(2,6-dimethylphenyl)-1H-imidazole (Target)	4-(2,3-dimethylphenyl)-1H-imidazole (Alternative 1)	Medetomidine (Alternative 2)
Structure Type	Direct Aryl-Imidazole Bond	Direct Aryl-Imidazole Bond	Ethyl Bridge Linker
Steric Environment	High: Both ortho positions blocked.[1]	Moderate: One ortho position open.	Flexible: Linker reduces steric clash.
Key Fragment 1	m/z 131/132 (Dimethylbenzocnitrile) - Dominant	m/z 131/132 - Moderate Intensity	m/z 95 (Imidazole-ethyl fragment)
Key Fragment 2	m/z 158 (Methyl loss) - High Energy only	m/z 158 - Rare (less strain)	m/z 105 (Dimethylphenyl ethyl cation)
Differentiation Logic	High abundance of nitrile ion (m/z 131) due to steric relief upon ring opening.[1]	Lower abundance of m/z 131; higher retention of intact imidazole fragments.	Cleavage occurs outside the ring (benzylic).[1] Imidazole ring often remains intact (m/z 95).[1]

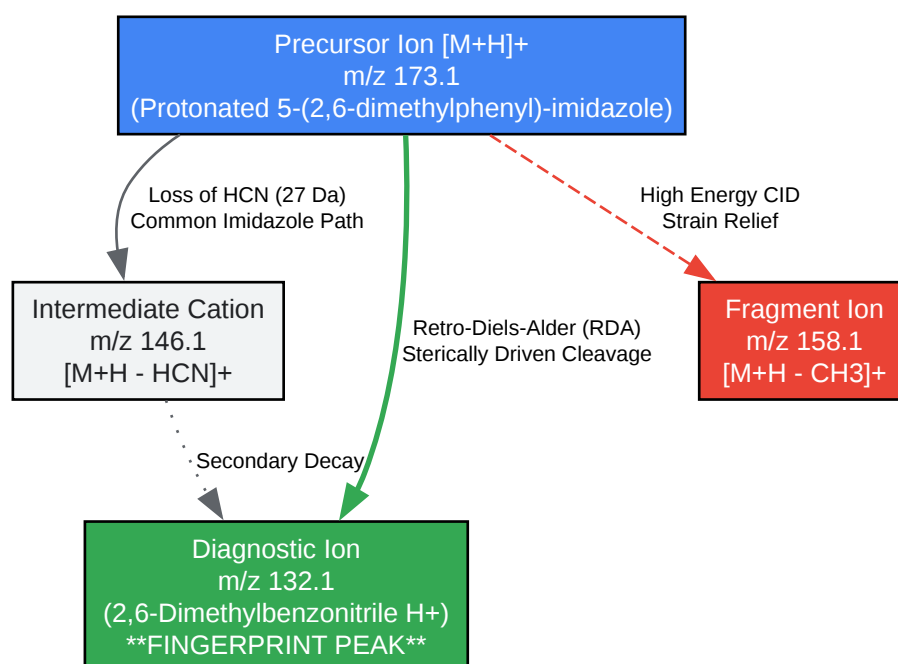
Why the 2,6-Isomer is Unique

The "Ortho Effect" in mass spectrometry typically involves hydrogen transfer or steric elimination.[1]

- In the 2,6-isomer, the imidazole ring is twisted out of plane.[1] This lack of conjugation weakens the C-C bond slightly but makes the RDA cleavage (nitrile formation) energetically favorable to relieve steric stress.
- In the 2,3-isomer, the ring is more planar.[1] The resonance energy stabilizes the molecular ion, requiring higher energy to induce fragmentation, and the HCN loss pathway (m/z 146) competes more effectively with the nitrile formation.

Part 3: Visualization of Mechanisms

The following diagram maps the specific fragmentation logic for the 2,6-dimethylphenyl isomer, highlighting the diagnostic checkpoints.



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Figure 1: MS/MS Fragmentation Tree for **5-(2,6-dimethylphenyl)-1H-imidazole**. [1] The green path indicates the most diagnostic transition for differentiating this isomer.

Part 4: Protocol for Isomer Differentiation

To validate the identity of **5-(2,6-dimethylphenyl)-1H-imidazole** in a mixture of isomers:

- Isolate the Precursor: Set Q1 to m/z 173.1.
- Acquire Product Scan: Scan Q3 from m/z 50 to 180.
- Calculate Ratio: Determine the intensity ratio of m/z 132 (Nitrile) to m/z 146 (HCN loss).
 - Ratio > 1.5: Indicates 2,6-substitution (Steric strain favors ring cleavage).[1]
 - Ratio < 1.0: Indicates 2,3-substitution (Resonance favors HCN loss).[1]
- Check for Benzylic Cleavage: If m/z 95 is present, the molecule is NOT a direct phenyl-imidazole; it is likely an ethyl-bridged analog (e.g., Medetomidine metabolite).[1]

References

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